molecular formula C13H21BrOSi B8264845 (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

Cat. No. B8264845
M. Wt: 301.29 g/mol
InChI Key: CPCOCRAPKAYFCL-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C13H21BrOSi and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(4-bromo-3-methylphenoxy)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrOSi/c1-10-9-11(7-8-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCOCRAPKAYFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylphenol (4.86 g) and imidazole (2.65 g) in DMF (100 mL) was added tert-butyldimethylchlorosilane (4.70 g), and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (6.97 g) as a colorless oil.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12 L flask was charged with 4-bromo-3-methyl phenol (428 g, 2.29 mol), CH2Cl2 (7.5 L), triethylamine (480 mL, 3.45 mol), and tert-butyldimethylsilyl chloride (324 g, 2.15 mol). To the solution was added 4-dimethylaminopyridine (15.0 g, 0.123 mol). The reaction mixture was stirred at ambient temperature overnight. The reaction was washed with saturated ammonium chloride (2.2 L) and then DI water (0.9 L). The organic layer was dried (Na2SO4), filtered, and concentrated to crude product (699 g). This material was purified by silica gel chromatography (heptane) to give the title compound (637 g, 98.5%).
Quantity
428 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two
Yield
98.5%

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